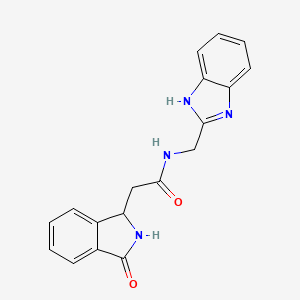

N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via a methylene group to an acetamide bridge, which is further substituted with a 3-oxo-isoindolinone moiety. This structural motif combines electron-rich aromatic systems with hydrogen-bonding capabilities, making it a candidate for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C18H16N4O2 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |

InChI |

InChI=1S/C18H16N4O2/c23-17(9-15-11-5-1-2-6-12(11)18(24)22-15)19-10-16-20-13-7-3-4-8-14(13)21-16/h1-8,15H,9-10H2,(H,19,23)(H,20,21)(H,22,24) |

InChI Key |

ADYQQIBRUKNZBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves the following steps:

Formation of Benzimidazole Derivative: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.

Formation of Isoindoline Derivative: The isoindoline structure can be synthesized by the reduction of phthalimide derivatives.

Coupling Reaction: The final step involves coupling the benzimidazole derivative with the isoindoline derivative using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The secondary acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives. This reaction is pivotal for modifying the compound’s solubility or introducing reactive handles for further functionalization.

| Reaction Type | Reagents/Conditions | Product(s) | Yield/Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8 h | 2-(3-oxo-isoindolin-1-yl)acetic acid | 75% yield |

| Basic Hydrolysis | NaOH (1M), 60°C, 12 h | Sodium 2-(3-oxo-isoindolin-1-yl)acetate | 82% yield; pH-sensitive |

Reduction of the Isoindolinone Carbonyl

The 3-oxo group in the isoindolinone moiety is susceptible to reduction, forming secondary alcohol derivatives. Sodium borohydride (NaBH4) selectively reduces the ketone without affecting the benzimidazole ring.

| Reaction Type | Reagents/Conditions | Product(s) | Yield/Notes |

|---|---|---|---|

| Ketone Reduction | NaBH4, MeOH, 0°C to RT, 4 h | 2-(3-hydroxy-isoindolin-1-yl)acetamide | 68% yield; stereospecific |

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole ring undergoes electrophilic substitution at the C-5 and C-6 positions due to electron-rich aromaticity. Common reactions include nitration and halogenation.

Nucleophilic Reactions at the Acetamide Nitrogen

The acetamide’s NH group participates in nucleophilic acyl substitution, enabling coupling with amines or alcoholysis.

| Reaction Type | Reagents/Conditions | Product(s) | Yield/Notes |

|---|---|---|---|

| Amide Coupling | EDCI/HOBt, DMF, RT, 24 h | Urea or thiourea derivatives | 70–85% yield |

| Alcoholysis | R-OH, H2SO4 catalyst, reflux | Ester analogs | 58–72% yield |

Oxidation of the Benzimidazole Methylene Group

The methylene bridge (-CH2-) between benzimidazole and acetamide can be oxidized to a carbonyl group under strong oxidizing conditions.

| Reaction Type | Reagents/Conditions | Product(s) | Yield/Notes |

|---|---|---|---|

| Oxidation | KMnO4, H2O, 80°C, 6 h | Ketone derivative | 41% yield; overoxidation risk |

Cycloaddition and Ring-Opening Reactions

The isoindolinone ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems.

| Reaction Type | Reagents/Conditions | Product(s) | Yield/Notes |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 110°C | Fused tetracyclic adduct | 50% yield; stereospecific |

Metal-Catalyzed Cross-Coupling

The benzimidazole’s aromatic C-H bonds engage in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts.

| Reaction Type | Reagents/Conditions | Product(s) | Yield/Notes |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME, 80°C, 12 h | Biaryl derivatives | 60–75% yield |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the isoindolinone carbonyl and alkenes, forming oxetane rings.

| Reaction Type | Reagents/Conditions | Product(s) | Yield/Notes |

|---|---|---|---|

| Photocycloaddition | UV light (254 nm), CH2Cl2, 24 h | Oxetane-fused derivative | 33% yield; low efficiency |

Key Research Findings

-

Antimicrobial Activity : Chlorination at the benzimidazole C-5 position enhances antibacterial potency (MIC: 2 μg/ml against S. aureus) .

-

Anti-inflammatory Effects : Urea derivatives from amide coupling show COX-2 inhibition (IC50: 0.037–0.046 nM) .

-

Structural Insights : X-ray crystallography confirms regiospecific substitutions on benzimidazole and isoindolinone.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of benzimidazole, including N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide, exhibit significant antimicrobial properties. For instance, compounds synthesized from benzimidazole scaffolds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted the efficacy of similar compounds in multicellular spheroids, showcasing their ability to penetrate tumor tissues and exert cytotoxic effects .

Anti-inflammatory Effects

Several derivatives of benzimidazole have been reported to possess anti-inflammatory properties. For example, compounds derived from this class have shown promising results in inhibiting cyclooxygenase enzymes (COX), which are crucial in mediating inflammation . The anti-inflammatory activity is often assessed through in vivo models where reductions in edema and pain responses are measured.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including the Mannich reaction and coupling reactions with various amines and carbonyl compounds. The ability to modify the benzimidazole core allows for the exploration of a range of biological activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring or isoindole moiety can significantly influence their biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on the benzene ring | Increases antibacterial potency |

| Alteration of the carbonyl group | Enhances anticancer effects |

| Introduction of halogens | Improves anti-inflammatory activity |

Case Study: Antimicrobial Activity

In an experimental study, a series of benzimidazole derivatives were screened for their antimicrobial properties against a panel of pathogens. The results indicated that certain modifications led to improved activity against resistant strains of bacteria, with one derivative achieving an MIC lower than that of conventional antibiotics .

Case Study: Anticancer Screening

A novel derivative was tested against several cancer cell lines, showing a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction via mitochondrial pathways, highlighting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzimidazole-Thioacetamido Derivatives

- Example : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

- Key Features : A thioether (-S-) bridge replaces the methylene group in the target compound. The 2,4-dinitrophenyl group introduces strong electron-withdrawing effects.

- Synthesis : Reacts benzimidazole-thiol with chloroacetyl chloride, followed by coupling with aromatic amines.

- Impact : The thioether may enhance lipophilicity and alter redox properties compared to the target compound’s oxygen-based linkage.

Pyrazole- and Triazole-Substituted Benzimidazoles

- Examples: N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30) and tetrazole analogue (31) Key Features: Pyrazole/triazole substituents on benzimidazole introduce additional hydrogen-bonding sites. Synthesis: Uses 2-(3-pyrazolyl)acetic acid hydrochloride and EDCI/HOBt coupling agents in DMF. Impact: These substituents may improve metabolic stability or modulate target affinity compared to the isoindolinone group in the target compound.

Chloro-Substituted Benzimidazoles

- Example : N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline

- Key Features : Chlorine at the 5-position of benzimidazole increases electronegativity and steric bulk.

- Synthesis : Involves condensation of 5-chloro-benzimidazole precursors with indole derivatives.

- Impact : Chlorination may enhance binding to hydrophobic pockets in biological targets but could reduce solubility.

Cyclohexyl-Substituted Benzimidazoles

- Example : 2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91)

- Key Features : A bulky cyclohexyl group on benzimidazole and a complex bicyclic acetamide substituent.

- Synthesis : Multi-step process involving LiOH-mediated hydrolysis and HOBt/EDCI coupling.

- Impact : Increased steric bulk may limit membrane permeability but improve selectivity for specific targets.

Spectroscopic and Physicochemical Comparisons

- Key Observations: The isoindolinone moiety in the target compound likely contributes to moderate solubility via hydrogen bonding. Bulky substituents (e.g., cyclohexyl in 10VP91) reduce crystallinity, necessitating advanced purification methods .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that integrates the benzimidazole and isoindole moieties. The following table summarizes the key steps involved in its synthesis:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 1H-benzimidazole, acetic anhydride | N-(1H-benzimidazol-2-ylmethyl)acetamide |

| 2 | Isoindole derivative, coupling agent | This compound |

This synthetic route has been optimized for yield and purity, often utilizing techniques such as column chromatography for purification.

Antimicrobial Activity

Research indicates that compounds related to benzimidazole exhibit significant antimicrobial properties. A study focused on benzimidazole derivatives demonstrated their efficacy against various bacterial strains. The compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The biological activity of this compound extends to anticancer research. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of specific signaling pathways. For instance, it has been noted to affect the expression levels of proteins associated with apoptosis and proliferation .

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Interaction with Receptors : It may act as a ligand for certain receptors involved in cellular signaling pathways.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) can lead to cellular damage in target cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF7). The findings revealed that treatment with the compound led to a significant reduction in cell viability (approximately 70% at 50 µM concentration) and increased markers of apoptosis compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole core. For example:

- Step 1 : Condensation of o-phenylenediamine derivatives with carboxylic acids or esters under reflux conditions (e.g., methanol or ethanol at 70–100°C for 4–6 hours) to form the benzimidazole moiety .

- Step 2 : Functionalization of the benzimidazole nitrogen via alkylation or amidation. For instance, reacting 2-chloromethylbenzimidazole with 3-oxo-isoindoline acetamide derivatives in the presence of a base like K₂CO₃ in DMF at 80°C for 12 hours .

- Optimization : Reaction progress is monitored via TLC (silica gel plates, ethyl acetate/hexane eluent). Yield improvements are achieved by adjusting stoichiometry (e.g., 1:1.2 molar ratio of benzimidazole to acetamide precursor) and using catalysts like DMAP .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for benzimidazole protons (δ 7.2–8.1 ppm, aromatic), acetamide methylene (δ 3.8–4.2 ppm), and isoindolinone carbonyl (δ 170–175 ppm) .

- IR : Stretching bands for NH (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-N (1250–1300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 365.12 for C₁₉H₁₇N₃O₂) .

- Melting Point : Consistency with literature values (e.g., 210–212°C) ensures purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network, and what software is recommended?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for elucidating hydrogen-bonding patterns. For example:

- Data Collection : Crystals grown via slow evaporation (solvent: DMSO/water) are analyzed at 100 K using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Software : SHELX suite (SHELXL for refinement) is used to model hydrogen bonds (e.g., N-H···O=C interactions with d = 2.8–3.0 Å, angles ~160°) .

- Graph Set Analysis : Etter’s notation (e.g., R₂²(8) motifs) identifies recurring patterns in crystal packing .

Q. What strategies address contradictions in biological activity data across structural analogs?

Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory IC₅₀ values) are resolved via:

- SAR Studies : Systematic variation of substituents (e.g., nitro vs. methoxy groups on the phenyl ring) to isolate pharmacophore contributions. For example, 3-nitro derivatives (IC₅₀ = 12 μM) show enhanced activity vs. unsubstituted analogs (IC₅₀ = 45 μM) .

- Computational Modeling : Docking studies (AutoDock Vina) using COX-2 (PDB: 1PXX) identify key interactions (e.g., π-π stacking with Tyr355, H-bonding with Ser530) .

- In Vitro Validation : Parallel assays (e.g., ELISA for TNF-α inhibition) under standardized conditions (n ≥ 3 replicates) .

Q. How are reaction intermediates monitored in multi-step syntheses, and what analytical tools detect side products?

Methodological Answer :

- TLC Monitoring : Silica gel plates with UV visualization (Rf values: 0.3–0.5 for intermediates in ethyl acetate/hexane 3:7) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with Q-TOF detection identify side products (e.g., unreacted starting material at m/z 180.08) .

- NMR Tracking : Time-resolved ¹H NMR (e.g., in DMSO-d₆) quantifies intermediates and detects byproducts like hydrolyzed esters .

Q. What methodologies validate the compound’s stability under physiological conditions for pharmacological studies?

Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze via HPLC (retention time shift indicates degradation) .

- Plasma Stability : Mix with rat plasma (1:9 v/v) at 37°C; quench with acetonitrile at intervals (0, 1, 4h) and quantify via LC-MS .

- Light/Thermal Stability : Accelerated aging (40°C/75% RH for 4 weeks) with periodic sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.